
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H17N5O4 and its molecular weight is 379.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
The compound's derivatives have been explored for their potential as hypoxia-selective cytotoxins. Research conducted by Palmer et al. (1996) demonstrated that regioisomers of a novel hypoxia-selective cytotoxin showed significant cytotoxicity under hypoxic conditions, which is a characteristic environment of solid tumors. These derivatives exhibit hypoxic selectivity, potentially offering a therapeutic advantage by targeting tumor cells while sparing healthy tissue (Palmer et al., 1996).
Antimicrobial Applications
The compound's structural analogs have demonstrated promising antimicrobial activities. Desai et al. (2013) synthesized fluorobenzamide derivatives containing thiazole and thiazolidine, showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom was noted to enhance antimicrobial activity, indicating the potential utility of such compounds in developing new antimicrobial agents (Desai et al., 2013).
Synthesis of Cocrystals
The compound's framework has been utilized in the design of ternary cocrystals, as demonstrated by Tothadi and Desiraju (2013). Through a graded selection of hydrogen bonds and halogen bonds, ternary cocrystals were isolated, showcasing the compound's role in facilitating specific molecular interactions. This application underscores its relevance in materials science, particularly in the development of novel cocrystalline materials with desired properties (Tothadi & Desiraju, 2013).
Nonlinear Optical Properties
The nonlinear optical properties of hydrazones, potentially including derivatives of the target compound, were investigated by Naseema et al. (2010). These studies highlight the compound's relevance in optical device applications, such as optical limiters and switches, due to their effective optical power limiting behavior at specific wavelengths (Naseema et al., 2010).
Antitubercular Activity
Novel nitrobenzamide derivatives, likely structurally related to the target compound, have shown considerable in vitro antitubercular activity. Wang et al. (2019) designed and synthesized a series of these derivatives, with some displaying excellent MIC values, indicating their potential as antitubercular agents. This suggests the compound's utility in the development of new treatments for tuberculosis (Wang et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-12-6-7-13(8-17(12)24(27)28)19(26)21-11-18(25)23-22-10-14-9-20-16-5-3-2-4-15(14)16/h2-10,20H,11H2,1H3,(H,21,26)(H,23,25)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJXRXRLUYGKPF-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CNC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
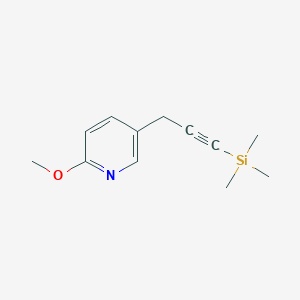
![3-(2-methoxyethyl)-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2823431.png)
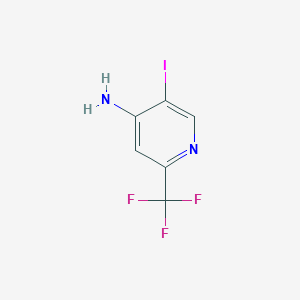
![6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline](/img/structure/B2823433.png)
![1-(2,4-dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2823434.png)
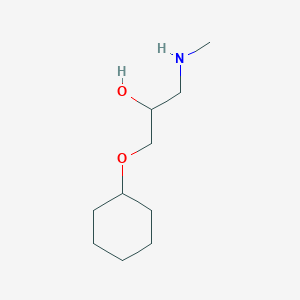

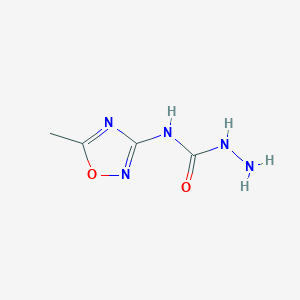
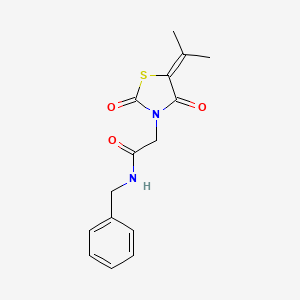
![2-(cyclopentylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2823441.png)
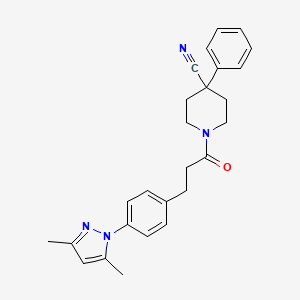
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2823445.png)


